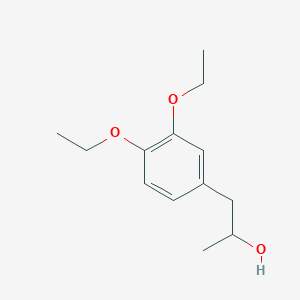
1-(3,4-Diethoxyphenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Diethoxyphenyl)propan-2-ol is an organic compound with the molecular formula C13H20O3 It is a derivative of phenylpropanol, characterized by the presence of two ethoxy groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Diethoxyphenyl)propan-2-ol typically involves the alkylation of 3,4-dihydroxybenzaldehyde with ethyl iodide in the presence of a base, followed by reduction of the resulting aldehyde to the corresponding alcohol. The reaction conditions often include:
Base: Potassium carbonate or sodium hydroxide
Solvent: Acetone or ethanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,4-Diethoxyphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Further reduction to the corresponding alkane using hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, potassium permanganate
Reducing Agents: Hydrogen gas with palladium on carbon
Nucleophiles: Halides, thiols, amines
Major Products:
Oxidation: 1-(3,4-Diethoxyphenyl)propan-2-one
Reduction: 1-(3,4-Diethoxyphenyl)propane
Substitution: Various substituted phenylpropanols depending on the nucleophile used
Applications De Recherche Scientifique
1-(3,4-Diethoxyphenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(3,4-Diethoxyphenyl)propan-2-ol involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(3,4-Dimethoxyphenyl)propan-2-ol: Similar structure but with methoxy groups instead of ethoxy groups.
1-(3,4-Dihydroxyphenyl)propan-2-ol: Lacks the ethoxy groups, leading to different chemical properties and reactivity.
Uniqueness: 1-(3,4-Diethoxyphenyl)propan-2-ol is unique due to the presence of ethoxy groups, which influence its solubility, reactivity, and potential biological activities. The ethoxy groups can enhance the compound’s lipophilicity, making it more suitable for certain applications compared to its methoxy or hydroxy analogs.
Propriétés
Formule moléculaire |
C13H20O3 |
|---|---|
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
1-(3,4-diethoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C13H20O3/c1-4-15-12-7-6-11(8-10(3)14)9-13(12)16-5-2/h6-7,9-10,14H,4-5,8H2,1-3H3 |
Clé InChI |
INEUWVHUWFSHJP-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)CC(C)O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



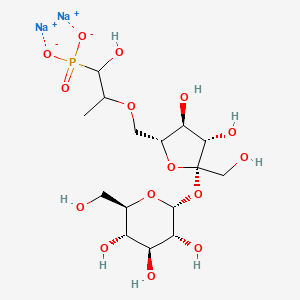


![[(6S,8aR)-7-acetamido-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13843985.png)

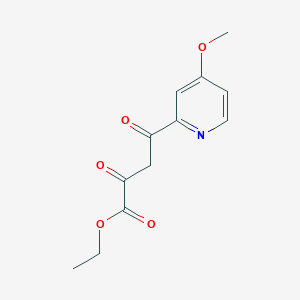
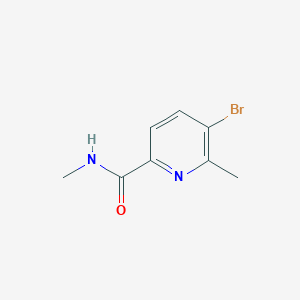

![Benzyl 5-methyl-3-[[[5-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]hexanoyl]amino]methyl]hexanoate](/img/structure/B13844029.png)
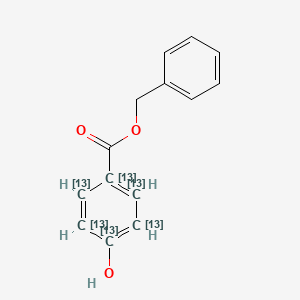

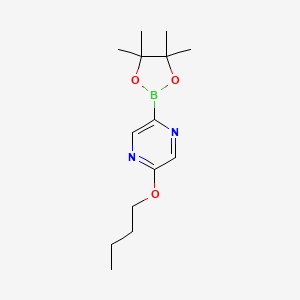
![2-[[6-Bromo-1-[(4-oxo-2-thioxo-5thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic acid](/img/structure/B13844058.png)
